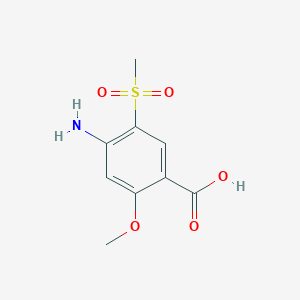

4-氨基-5-(甲磺酰基)-2-甲氧基苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

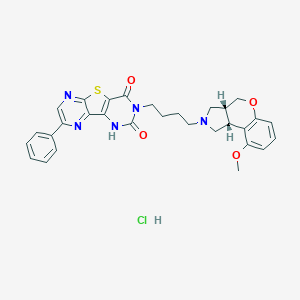

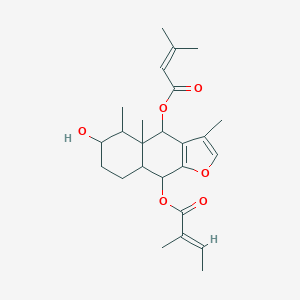

4-Amino-5-(methanesulfonyl)-2-methoxybenzoic acid is a compound that can be considered an analog of various benzoic acid derivatives that have been studied for their chemical properties and potential applications in pharmaceuticals. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related compounds and their behaviors in chemical reactions and synthesis processes.

Synthesis Analysis

The synthesis of related compounds, such as 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, involves multiple steps starting from 4-amino-2-hydroxybenzoic acid. This process includes methylation, thiocyanation, ethylation, and oxidation to achieve the final product . The synthesis of similar compounds typically involves the use of reagents that can introduce sulfonyl groups, such as methanesulfonate, which is highlighted as a selective mesylating reagent in another study . This suggests that a similar approach could be used for synthesizing 4-Amino-5-(methanesulfonyl)-2-methoxybenzoic acid, with an emphasis on regioselective mesylation to introduce the methanesulfonyl group.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is often confirmed using spectroscopic techniques such as IR, NMR, and MS . These techniques provide detailed information about the functional groups present and the overall molecular framework. For instance, the crystal structure of a Schiff base derived from a related benzoic acid compound was determined, revealing the existence of enol-imine forms in both solid and solution states . This information is crucial for understanding the reactivity and potential tautomerism in 4-Amino-5-(methanesulfonyl)-2-methoxybenzoic acid.

Chemical Reactions Analysis

The chemical reactivity of benzoic acid derivatives is influenced by the substituents on the benzene ring. For example, the reaction of aminomethylbenzoic acid with sodium 1,2-naphthoquinone-4-sulfonate forms a pink compound, indicating the potential for chromogenic reactions . Similarly, the presence of amino and methoxy groups in 4-Amino-5-(methanesulfonyl)-2-methoxybenzoic acid would likely influence its reactivity in nucleophilic substitution reactions and its ability to form derivatives with other reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives, such as solubility, melting point, and acidity, are determined by their molecular structure. The introduction of sulfonyl and methoxy groups can affect these properties by altering the compound's polarity and hydrogen bonding capability. Spectrophotometric methods have been used to determine the concentration of related compounds, which could also be applicable to 4-Amino-5-(methanesulfonyl)-2-methoxybenzoic acid for analytical purposes . Additionally, the presence of an amino group can lead to the formation of salts, which may have different physical properties compared to the parent compound .

科学研究应用

合成和化学性质

4-氨基-5-(甲磺酰基)-2-甲氧基苯甲酸是合成各种药物和化学品的中间体。例如,王宇 (2008) 详细介绍了一种从 4-氨基-2-羟基苯甲酸出发的合成方法,涉及甲基化、乙基化和氧化步骤,展示了其在生产阿米磺必利中间体中的作用 王宇, 2008。这突出了该化合物在有机合成中的多功能性,特别是在创建磺酰胺基团方面,而磺酰胺基团在许多药物和农用化学品中很普遍。

材料科学应用

在材料科学中,4-氨基-5-(甲磺酰基)-2-甲氧基苯甲酸及其衍生物已被探索用于制造先进材料。例如,秦林鹤、尹松、佐藤嗣雄 (2003) 研究了层状双氢氧化物/有机紫外线吸收分子纳米复合材料的合成和光化学性质。他们研究了有机紫外线吸收剂嵌入 Zn2Al 层状双氢氧化物 (LDHs) 如何增强紫外线吸收能力并降低空气氧化的催化活性 秦林鹤、尹松,佐藤嗣雄, 2003。该应用展示了该化合物在开发紫外线防护材料方面的潜力。

分析和物理化学

该化合物的物理和分析性质也是研究的主题。A. Poiyamozhi、N. Sundaraganesan、M. Karabacak、O. Tanrıverdi 和 M. Kurt (2012) 对 4-氨基-5-氯-2-甲氧基苯甲酸进行了全面的光谱分析,包括 FTIR、FT-拉曼、紫外和 NMR。他们使用密度泛函理论优化了分子的结构,并研究了它的非线性光学和热力学性质 A. Poiyamozhi 等,2012。此类研究对于理解此类化合物的基本性质至关重要,可以为它们在各个科学领域的应用提供信息。

安全和危害

属性

IUPAC Name |

4-amino-2-methoxy-5-methylsulfonylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5S/c1-15-7-4-6(10)8(16(2,13)14)3-5(7)9(11)12/h3-4H,10H2,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGTLUUCBHDLKKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

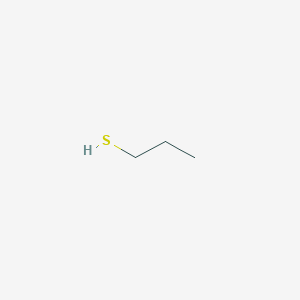

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)O)S(=O)(=O)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20515464 |

Source

|

| Record name | 4-Amino-5-(methanesulfonyl)-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20515464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-5-(methanesulfonyl)-2-methoxybenzoic acid | |

CAS RN |

71675-99-5 |

Source

|

| Record name | 4-Amino-5-(methanesulfonyl)-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20515464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole](/img/structure/B107720.png)